

Spectroscopic Profile of 2-Amino-5-fluoronicotinonitrile: A Technical Guide

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Compound of Interest

Compound Name: 2-Amino-5-fluoronicotinonitrile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of **2-Amino-5-fluoronicotinonitrile** (CAS No. 801303-22-0). Due to the limited availability of publicly accessible experimental spectra for this specific compound, this document presents predicted spectroscopic data based on established principles and data from analogous structures. It also includes detailed, standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) data, which are essential for the characterization of such compounds.

Introduction

2-Amino-5-fluoronicotinonitrile is a substituted pyridine derivative of interest in medicinal chemistry and materials science due to its unique electronic and structural features. Accurate spectroscopic characterization is fundamental for confirming the identity, purity, and structure of this compound in research and development settings. This guide serves as a practical resource for scientists working with **2-Amino-5-fluoronicotinonitrile** and similar molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-Amino-5-fluoronicotinonitrile**. These predictions are derived from the analysis of its chemical structure and comparison with spectral data of structurally related compounds, such as aminopyridines, fluorinated aromatic systems, and aromatic nitriles.

Table 1: Predicted ^1H NMR Data

Solvent: DMSO- d_6

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~8.2 - 8.4	d	1H	H-6
~7.6 - 7.8	d	1H	H-4
~6.5 - 6.8	s (broad)	2H	-NH ₂

Note: The chemical shifts are approximate. The coupling constants (J) for the aromatic protons are expected to be in the range of 2-4 Hz for meta-coupling and 8-10 Hz for ortho-coupling, where applicable. The fluorine atom will also induce coupling with the neighboring protons.

Table 2: Predicted ^{13}C NMR Data

Solvent: DMSO- d_6

Chemical Shift (δ , ppm)	Assignment
~158 - 162 (d)	C-5 ($^1\text{JC-F}$)
~155 - 159	C-2
~145 - 149 (d)	C-6 ($^3\text{JC-F}$)
~130 - 134 (d)	C-4 ($^2\text{JC-F}$)
~118 - 122	C \equiv N
~95 - 100	C-3

Note: The chemical shifts are approximate. The carbon attached to the fluorine atom (C-5) will appear as a doublet with a large coupling constant ($^1\text{JC-F}$). Other nearby carbons will also exhibit smaller C-F couplings.

Table 3: Predicted FT-IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450 - 3300	Medium-Strong	N-H stretching (asymmetric and symmetric)
2230 - 2210	Strong	C≡N stretching
1640 - 1600	Strong	N-H bending (scissoring)
1600 - 1450	Medium-Strong	C=C and C=N stretching (aromatic ring)
1250 - 1150	Strong	C-F stretching
1200 - 1000	Medium	C-N stretching
850 - 750	Strong	C-H out-of-plane bending

Table 4: Predicted Mass Spectrometry Data

Ionization Method: Electron Impact (EI)

m/z	Relative Intensity (%)	Assignment
137	~100	[M] ⁺ (Molecular Ion)
110	Variable	[M - HCN] ⁺
83	Variable	[M - HCN - HCN] ⁺ or other fragments

Note: The molecular ion peak is expected to be prominent. Fragmentation patterns in EI-MS can be complex and may involve the loss of small neutral molecules like HCN.

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic analysis of a solid organic compound like **2-Amino-5-fluoronicotinonitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Methodology:

- Sample Preparation:
 - Accurately weigh 5-10 mg of **2-Amino-5-fluoronicotinonitrile**.
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 , CDCl_3) in a clean, dry vial.
 - Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.
 - Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
 - The final sample height in the NMR tube should be approximately 4-5 cm.
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).
- Instrumentation and Data Acquisition:
 - The NMR spectra are typically recorded on a 300 MHz or higher field NMR spectrometer.
 - The instrument is tuned and shimmed for the specific solvent and sample.
 - For ^1H NMR, a standard single-pulse experiment is performed.
 - For ^{13}C NMR, a proton-decoupled experiment is typically used to simplify the spectrum to single lines for each unique carbon atom.
 - The acquired data is processed using appropriate software, which includes Fourier transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology (Attenuated Total Reflectance - ATR):

- Sample Preparation:
 - Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or acetone, and allow it to dry completely.
 - Place a small amount of the solid **2-Amino-5-fluoronicotinonitrile** powder directly onto the center of the ATR crystal.
- Instrumentation and Data Acquisition:
 - Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).
 - Lower the ATR press to ensure good contact between the solid sample and the crystal.
 - Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.
 - The final spectrum is usually presented as transmittance or absorbance versus wavenumber (cm⁻¹).
 - After the measurement, clean the ATR crystal thoroughly.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the fragmentation pattern of the molecule.

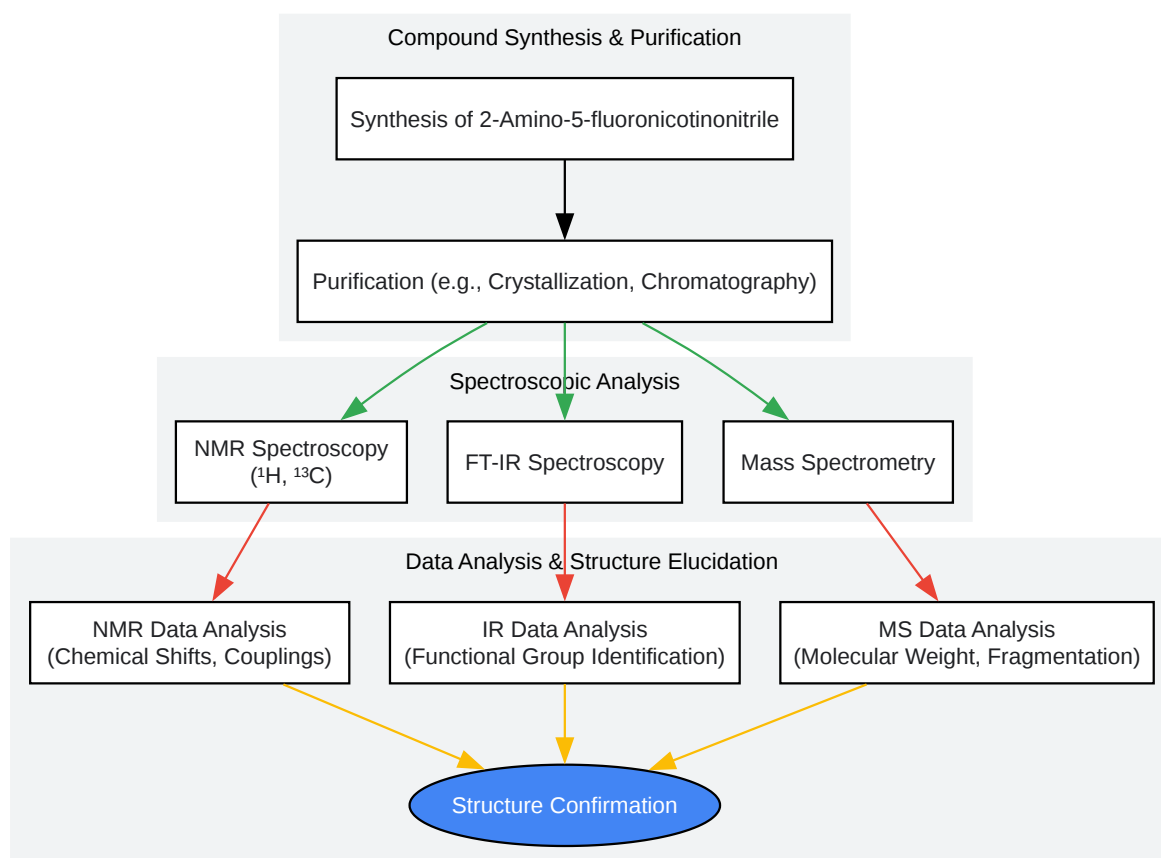
Methodology (Electron Impact - EI):

- Sample Introduction:

- A small amount of **2-Amino-5-fluoronicotinonitrile** is introduced into the mass spectrometer, typically using a direct insertion probe for solid samples.
- The probe is heated to volatilize the sample into the ion source.
- Ionization:
 - In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[\[1\]](#)[\[2\]](#)[\[3\]](#)
 - This causes the molecules to ionize, primarily forming a radical cation known as the molecular ion ($[M]^+$), and also induces fragmentation.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Mass Analysis and Detection:
 - The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
 - The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z .

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a novel chemical compound.



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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic characteristics of **2-Amino-5-fluoronicotinonitrile**, alongside standardized protocols for their experimental determination. While direct experimental data is currently limited in the public domain, the predictive data and detailed methodologies presented herein offer a valuable resource for researchers in the fields of chemical synthesis, drug discovery, and materials science. It is recommended that experimental data be acquired and compared with the

predictions outlined in this guide to confirm the structure and purity of any synthesized samples of **2-Amino-5-fluoronicotinonitrile**.

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